molecular formula C11H11FO2 B1591919 (2S, 2'S)-6-Fluoro-2-(2'-oxiranyl)chromane CAS No. 793669-26-8

(2S, 2'S)-6-Fluoro-2-(2'-oxiranyl)chromane

Cat. No.: B1591919
CAS No.: 793669-26-8
M. Wt: 194.2 g/mol
InChI Key: GVZDIJGBXSDSEP-QWRGUYRKSA-N
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Description

(2S, 2’S)-6-Fluoro-2-(2’-oxiranyl)chromane is a chiral compound that features a fluorine atom and an oxirane ring attached to a chromane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S, 2’S)-6-Fluoro-2-(2’-oxiranyl)chromane typically involves the formation of the oxirane ring and the introduction of the fluorine atom. One common method is the epoxidation of a suitable precursor, such as a fluoroalkene, using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance the efficiency and safety of the epoxidation process. Additionally, the use of catalytic systems, such as transition metal catalysts, can improve the yield and selectivity of the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S, 2’S)-6-Fluoro-2-(2’-oxiranyl)chromane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or osmium tetroxide (OsO₄) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S, 2’S)-6-Fluoro-2-(2’-oxiranyl)chromane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral ligands and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of (2S, 2’S)-6-Fluoro-2-(2’-oxiranyl)chromane involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The fluorine atom can also influence the compound’s reactivity and binding affinity, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

  • (2S, 2’S)-6-Fluoro-2-(2’-oxiranyl)pyridine
  • (2S, 2’S)-6-Fluoro-2-(2’-oxiranyl)benzene
  • (2S, 2’S)-6-Fluoro-2-(2’-oxiranyl)phenol

Uniqueness

(2S, 2’S)-6-Fluoro-2-(2’-oxiranyl)chromane is unique due to its chromane structure, which imparts specific chemical properties and reactivity

Properties

IUPAC Name

(2S)-6-fluoro-2-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZDIJGBXSDSEP-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@H]3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001036141
Record name (+)-(S,R)-6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran
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Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

793669-26-8, 197706-51-7, 129050-23-3, 876514-31-7
Record name rel-(2R)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-benzopyran
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-6-Fluoro-3,4-dihydro-2-[(2R)-2-oxiranyl]-2H-1-benzopyran
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+/-)-(R*,S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
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Record name (+)-(S,R)-6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran
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Record name (+/-)-(R*,S*)-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
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Record name (2S)-6-fluoro-2-[(2S)-oxiran-2-yl]chromane
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Record name (+)-(S,R)-6-fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran
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Record name 2H-1-Benzopyran, 6-fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-, (2R)-rel
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Record name 2H-1-Benzopyran, 6-fluoro-3,4-dihydro-2-(2R)-2-oxiranyl-, (2R)-rel
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Synthesis routes and methods

Procedure details

To 234 ml of dimethyl sulfoxide was added 32 g of trimethyl sulfoxonium iodide. To it, potassium tertiary butoxide (16 g) was added and stirred for 1 h at 20-40° C. The reaction mixture was cooled and to it was added a solution of the compound obtained in Example 2 in dimethyl sulfoxide (26 ml.) while maintaining the temperature between 20°-40° C. for 1.5 hr. The reaction mixture was quenched in cold water. The aqueous layer was extracted with ethyl acetate, washed with water, concentrated under reduced pressure followed by product distillation to give 19.6 g of 6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (VII) in the form of a mixture of A and B as an oil.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
solvent
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Three
Quantity
234 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S, 2'S)-6-Fluoro-2-(2'-oxiranyl)chromane
Reactant of Route 2
(2S, 2'S)-6-Fluoro-2-(2'-oxiranyl)chromane
Reactant of Route 3
(2S, 2'S)-6-Fluoro-2-(2'-oxiranyl)chromane
Reactant of Route 4
(2S, 2'S)-6-Fluoro-2-(2'-oxiranyl)chromane
Reactant of Route 5
(2S, 2'S)-6-Fluoro-2-(2'-oxiranyl)chromane
Reactant of Route 6
(2S, 2'S)-6-Fluoro-2-(2'-oxiranyl)chromane

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